molecular formula C25H23N3O4S2 B2431809 ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 946276-63-7

ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2431809
CAS No.: 946276-63-7
M. Wt: 493.6
InChI Key: XGKFQOPWFNVWPV-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a thienopyridine ring, and a methoxybenzamido group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and thienopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its application.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides or other oxygen-containing compounds.

    Reduction: The addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced products.

    Substitution: Reactions where one functional group is replaced by another, which can be nucleophilic or electrophilic in nature.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate: can be compared with other benzothiazole and thienopyridine derivatives, which may have similar structures but different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Thienopyridine Core : The thieno[2,3-c]pyridine scaffold is synthesized through cyclization reactions involving thiophene derivatives and pyridine precursors.
  • Benzothiazole Substitution : The introduction of the benzothiazole moiety is achieved via nucleophilic substitution reactions.
  • Amidation : The final step involves the formation of the amide bond with 4-methoxybenzoyl chloride under basic conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antimicrobial Activity

Research indicates that compounds containing the thienopyridine and benzothiazole moieties exhibit significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains and fungi. For instance:

CompoundActivityTested Strains
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H...ModerateE. coli, S. aureus
Control (e.g., Penicillin)HighE. coli

Anticancer Properties

Studies have also reported the anticancer potential of similar thienopyridine derivatives. The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells:

  • Mechanism : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

The biological activity is primarily attributed to the interaction of the compound with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases that are crucial for DNA replication and cell division.
  • Receptor Binding : There is evidence suggesting that the compound binds to specific receptors involved in cellular signaling pathways, modulating their activity.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Thienopyridine Derivatives :
    • Objective : To evaluate the efficacy of thienopyridine derivatives in inhibiting tumor growth.
    • Findings : Compounds similar to ethyl 3-(1,3-benzothiazol-2-yl)-2-(4-methoxybenzamido)-4H... demonstrated significant tumor suppression in xenograft models.
  • Antimicrobial Screening :
    • Objective : To assess antimicrobial properties against resistant strains.
    • Results : The derivative showed promising results against multi-drug resistant strains of bacteria.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-3-32-25(30)28-13-12-17-20(14-28)34-24(27-22(29)15-8-10-16(31-2)11-9-15)21(17)23-26-18-6-4-5-7-19(18)33-23/h4-11H,3,12-14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKFQOPWFNVWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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